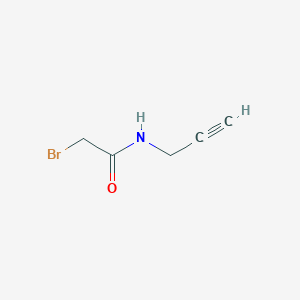

2-bromo-N-(prop-2-yn-1-yl)acetamide

Description

The exact mass of the compound 2-Bromo-N-(prop-2-ynyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXPMNDORQBUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457193 | |

| Record name | 2-Bromo-N-(prop-2-ynyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173208-24-7 | |

| Record name | 2-Bromo-N-(prop-2-ynyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N-(prop-2-yn-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Multifunctional Building Blocks

In the realm of contemporary chemical research, the demand for efficiency and molecular complexity has driven the development and utilization of multifunctional building blocks. These are small molecules that possess multiple reactive functional groups, allowing for the stepwise and controlled assembly of more elaborate structures. amerigoscientific.comhilarispublisher.comwikipedia.org This modular approach, akin to assembling a complex structure from prefabricated components, offers significant advantages over linear syntheses that build a molecule one bond at a time. amerigoscientific.com

A Closer Look at the Reactive Moieties

The versatility of 2-bromo-N-(prop-2-yn-1-yl)acetamide stems from the distinct reactivity of its two key functional groups: the bromoacetamide and the propargyl moieties.

The Bromoacetamide Group: An Electrophilic Handle

The bromoacetamide portion of the molecule serves as a potent electrophile. The bromine atom can be readily displaced by a wide range of nucleophiles in substitution reactions. This reactivity makes it an excellent tool for the alkylation of various nucleophilic species, including thiols and amines, which are commonly found in proteins and other biologically relevant molecules. The bromoacetamide moiety is frequently employed in the synthesis of γ-lactams, which are important structural motifs in many natural products and pharmaceuticals. acs.orgacs.org

The Propargyl Group: A Gateway to Diverse Transformations

The propargyl group, containing a terminal alkyne, is another highly versatile reactive handle. researchgate.netrsc.org The terminal alkyne's acidic proton and its ability to participate in a variety of addition and coupling reactions make it a valuable synthon in organic synthesis. rsc.org It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is widely used for bioconjugation and the synthesis of complex molecules. Furthermore, the propargyl group can be involved in various cyclization reactions to form a wide array of heterocyclic compounds. researchgate.netrsc.org

Chemical Transformations and Research Directions

Direct Synthetic Routes to this compound

Direct synthesis of this compound is most commonly achieved through straightforward, high-yielding reactions involving commercially available precursors.

The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution reaction between propargylamine (prop-2-yn-1-amine) and a bromoacetyl halide. This acylation is typically performed by treating propargylamine with bromoacetyl bromide or bromoacetyl chloride in an inert solvent. The reaction requires a base to neutralize the hydrogen halide byproduct generated during the amide bond formation. Common bases include potassium carbonate or organic amines like triethylamine (B128534) (NEt₃).

The reaction involves the nucleophilic attack of the primary amine of propargylamine on the electrophilic carbonyl carbon of the bromoacetyl halide. Dichloromethane (DCM) is frequently used as the solvent due to its inert nature and ability to dissolve the reactants. For instance, one established protocol involves the reaction of propargylamine with bromoacetyl bromide in DCM in the presence of potassium carbonate. In some cases, optimizing the molar ratio of the reactants, such as using a 1.6:1 ratio of bromoacetyl bromide to propargylamine, has been noted to achieve favorable results. A similar strategy has been employed in the synthesis of more complex molecules where a primary amine is acylated with bromoacetyl bromide using triethylamine in anhydrous DCM. organic-chemistry.org

| Reagent 1 | Reagent 2 | Base | Solvent | Key Feature |

| Propargylamine | Bromoacetyl bromide | Potassium Carbonate | Dichloromethane (DCM) | Standard, efficient acylation. |

| Amine Precursor | Bromoacetyl bromide | Triethylamine (NEt₃) | Anhydrous Dichloromethane | Used in multi-step synthesis. organic-chemistry.org |

Beyond direct acylation, other strategies can be envisioned for the formation of the amide bond in this compound.

One alternative approach is the direct bromination of a pre-formed amide. This would involve the synthesis of N-(prop-2-yn-1-yl)acetamide first, followed by bromination at the alpha-carbon. Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are typically used for such α-halogenations of amides.

Another advanced strategy is the Ugi four-component reaction (U-4CR) . This multicomponent reaction brings together an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a bis-amide in a single step. wikipedia.orgnumberanalytics.com To generate the target structure, one could theoretically use propargylamine as the amine component and bromoacetic acid as the carboxylic acid, along with a simple aldehyde (like formaldehyde) and an isocyanide. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate, ultimately rearranging to the stable di-amide product. wikipedia.org This method offers high atom economy and the ability to rapidly generate diverse molecular libraries from readily available starting materials. organic-chemistry.org

| Strategy | Description | Starting Materials Example | Advantage |

| Acylation | Nucleophilic substitution on a bromoacetyl halide. | Propargylamine + Bromoacetyl bromide | High yield, direct, simple procedure. |

| Direct Bromination | α-bromination of a pre-formed amide. | N-(prop-2-yn-1-yl)acetamide + NBS | Avoids handling bromoacetyl halides. |

| Ugi Reaction | Four-component condensation reaction. | Propargylamine + Bromoacetic Acid + Aldehyde + Isocyanide | High atom economy, combinatorial potential. numberanalytics.comnih.gov |

Synthesis of Structurally Related N-Propargyl Bromoacetamides

The synthetic principles applied to the parent compound can be extended to produce a variety of analogues with substitutions on the amide nitrogen or the acetyl group.

Synthesizing analogues with both a propargyl group and an additional alkyl or aryl substituent on the amide nitrogen requires a multi-step approach. A general strategy involves first preparing a secondary amine, N-alkyl/arylpropargylamine. This can be achieved through methods like the propargylation of a primary alkyl or aryl amine using propargyl bromide, often in the presence of a base like potassium carbonate in a polar aprotic solvent. plos.org

Once the N-substituted propargylamine is obtained, it can be acylated with bromoacetyl bromide or chloride using standard conditions, similar to those for the primary propargylamine, to yield the final N-alkyl/aryl-N-(prop-2-yn-1-yl)bromoacetamide. The synthesis of N-aryl bromoacetamides, such as 2-bromo-N-(p-chlorophenyl) acetamide (B32628), has been demonstrated through the direct amination of anilines with bromoacetyl bromide, establishing the feasibility of the acylation step on less nucleophilic aryl amines. nih.gov

The synthesis of analogues halogenated on the acetyl moiety, such as 2,2-difluoro-N-(prop-2-yn-1-yl)acetamide, introduces specific challenges related to the handling of fluorinated building blocks. A key precursor for such compounds is ethyl bromodifluoroacetate.

A relevant synthetic strategy is the Reformatsky reaction, which can be used to form α,α-difluoro-β-lactams from the reaction of ethyl bromodifluoroacetate with imines. researchgate.net While this produces a cyclic lactam, the core methodology of using a zinc enolate of a bromodifluoroacetate to react with a C=N bond is significant. For the synthesis of the target acyclic amide, a more direct approach would involve the coupling of propargylamine with a difluoroacetyl precursor. This could be achieved by reacting propargylamine with difluoroacetic acid using a peptide coupling agent or with an activated form like difluoroacetyl chloride. Subsequent bromination at the α-position would be challenging due to the presence of the fluorine atoms. Therefore, the most direct route would likely involve the acylation of propargylamine with a 2-bromo-2,2-difluoroacetyl halide, though such precursors are highly specialized.

Novel Synthetic Strategies and Methodological Advancements

Modern organic synthesis offers several advanced methodologies that could be applied to the synthesis of this compound and its derivatives.

Palladium-catalyzed reactions have emerged for the functionalization of bromoamides. For example, a photoinduced, palladium-catalyzed enantioselective cyclization of conjugated dienes with 2-bromoamides has been developed to produce chiral γ-lactams. While this is a subsequent reaction of the bromoamide, it highlights the utility of such compounds in advanced, metal-catalyzed transformations.

The Chan–Evans–Lam (CEL) coupling provides an efficient, copper-promoted method for N-arylation. nih.gov This reaction, which couples an amine or amide with an arylboronic acid, could be a powerful tool for synthesizing N-aryl-N-(prop-2-yn-1-yl)bromoacetamide precursors. nih.gov

Finally, reactions mediated by N-bromoacetamide (NBA) itself have been used to achieve novel transformations. For instance, NBA has been used to initiate a domino bromo-cyclization and elimination pathway in homoallylic trichloroacetimidates, demonstrating its unique reactivity beyond simple bromination. rsc.orgresearchgate.net

Photoredox-Catalyzed Approaches in N-Propargyl Amide Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of amide bonds under mild conditions. mdpi.com This strategy often involves the generation of radical intermediates through single-electron transfer (SET) processes, initiated by a photoexcited catalyst. mdpi.comnih.gov These methods can circumvent the need for harsh reagents and high temperatures often associated with traditional amide synthesis.

One prominent strategy involves the combination of nickel and photoredox catalysis for the direct carbamoylation of (hetero)aryl bromides. nih.gov In this dual catalytic system, a visible-light-activated photoredox catalyst generates carbamoyl (B1232498) radicals from stable precursors like 4-carbamoyl-1,4-dihydropyridines. nih.gov These radicals then engage in a nickel-catalyzed cross-coupling reaction to form the amide bond at ambient temperature. This approach is noted for its tolerance of sensitive functional groups and its applicability to complex molecules. nih.gov

Another photoredox-catalyzed method focuses on the carbamoylation of imines to produce α-amino acid amides. organic-chemistry.orgnih.gov This process uses bench-stable 4-amido Hantzsch esters as precursors for carbamoyl radicals upon irradiation with blue light. organic-chemistry.org The generated radicals add rapidly to N-aryl imines. Mechanistic studies confirm that the reaction proceeds via a photoredox pathway and is inhibited by radical scavengers, highlighting the involvement of radical intermediates. organic-chemistry.org While this has been demonstrated for α-amino acid amides, the principle of generating carbamoyl radicals photochemically could be extended to the synthesis of other amides, provided suitable precursors are available.

The general mechanism for many of these photoredox-mediated amide syntheses involves the photoexcitation of a catalyst, which then engages in an electron transfer with a precursor to generate a key radical intermediate, such as an acyl or carbamoyl radical. mdpi.com This radical then reacts with an appropriate amine or another coupling partner to forge the C-N bond of the amide. mdpi.com

Table 1: Examples of Photoredox-Catalyzed Amide Synthesis Conditions

| Catalyst System | Radical Precursor | Substrates | Key Features |

| Nickel / Photocatalyst | 4-Carbamoyl-1,4-dihydropyridines | (Hetero)aryl bromides, Amines | Ambient temperature; tolerates sensitive functional groups. nih.gov |

| 3DPAFIPN / Lewis Acid | 4-Amido Hantzsch Esters | N-aryl imines | Blue light irradiation; forms α-amino acid amides. organic-chemistry.org |

| Copper / Photocatalyst | Not specified | Terminal alkynes, Arylamines | Regioselective acetamidation of terminal alkynes. mdpi.com |

Radical-Mediated Syntheses involving Bromo- and Alkyne-Containing Amides

Radical-mediated reactions offer a distinct pathway for synthesizing and functionalizing amides containing bromo and alkyne groups. The α-haloamide moiety, present in compounds like this compound, is a versatile platform for radical transformations. nih.gov These reactions can be initiated using traditional radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis. nih.gov

A significant application of radical chemistry is the cyclization of α-haloamides that contain a suitably positioned unsaturated bond. nih.gov For instance, a recently developed method involves a photoinduced, palladium-catalyzed enantioselective cyclization of conjugated 1,3-dienes with 2-bromoamides. This reaction effectively couples the two partners to yield chiral γ-lactams with good regioselectivity and enantioselectivity, demonstrating a powerful use of a bromo-amide in radical-mediated C-C bond formation and subsequent amidation. acs.org

The generation of carbamoyl radicals is a key step in many modern amide synthesis protocols. organic-chemistry.orgresearchgate.net These radicals can be generated from precursors such as N-acyl imides or 4-amido Hantzsch esters under photoredox conditions. organic-chemistry.orgresearchgate.net Once formed, these radicals can participate in cross-coupling reactions. For example, a dual nickel/photoredox catalytic system enables the coupling of carbamoyl radicals with aryl bromides, a process that proceeds at room temperature and accommodates a wide range of functional groups. nih.gov This highlights a powerful one-electron strategy for creating amide bonds. nih.govresearchgate.net

The alkyne group within N-propargyl amides also offers a handle for radical reactions. While direct radical additions to the alkyne of the title compound are less documented in the context of its synthesis, the synthesis of propargylamines (precursors to N-propargyl amides) can involve radical pathways. Copper-based systems, for instance, can catalyze the insertion of a methylene (B1212753) group between an amine and an alkyne via a C-N bond cleavage, providing access to a variety of propargylic amines. organic-chemistry.org

Table 2: Research Findings in Radical-Mediated Amide Synthesis

| Reaction Type | Catalyst/Initiator | Substrates | Product Type | Research Finding |

| Enantioselective Cyclization | Palladium / Photocatalyst | 1,3-Dienes, 2-Bromoamides | Chiral γ-Lactams | Enables efficient coupling with good regioselectivity and enantioselectivity. acs.org |

| Direct Carbamoylation | Nickel / Photocatalyst | (Hetero)aryl Bromides, Dihydropyridines | Secondary/Tertiary Amides | A radical cross-coupling approach that proceeds at ambient temperature. nih.gov |

| Imine Carbamoylation | Photocatalyst (3DPAFIPN) | N-Aryl Imines, Hantzsch Esters | α-Amino Acid Amides | Proceeds via photoredox-generated carbamoyl radicals. organic-chemistry.org |

| Acylation of Aliphatics | Nickel / Photocatalyst | Alkanes, N-Acyl Imides | Alkyl Ketones | Combines C-N bond activation of amides with a radical relay mechanism. researchgate.net |

Reactivity of the Bromoacetamide Moiety

The bromoacetamide portion of the molecule is a key center for various chemical reactions, including nucleophilic substitutions, cyclizations, radical reactions, and transformations under different chemical conditions.

Nucleophilic Substitution Reactions in Diverse Chemical Environments

The bromine atom on the α-carbon of the acetamide group makes this compound an effective electrophile, susceptible to attack by nucleophiles. benchchem.com This reactivity is fundamental to its application in bioconjugation and the synthesis of more complex molecules. benchchem.com

Key Research Findings:

Alkylation of Thiols and Amines: The bromoacetamide group readily alkylates thiol and amine functionalities in proteins and small molecules. benchchem.com This reaction proceeds via a standard SN2 mechanism, where the nucleophilic sulfur or nitrogen atom displaces the bromide ion.

Synthesis of Derivatives: The bromine atom can be displaced by a variety of nucleophiles to create a diverse range of derivatives. For instance, reaction with sodium azide or potassium thiocyanate in a polar aprotic solvent would lead to the corresponding azido- or thiocyanato-acetamide derivatives. benchchem.com

Influence of Steric Hindrance: The accessibility of the electrophilic carbon is a critical factor in the rate of nucleophilic substitution. While this compound itself is relatively unhindered, related structures with bulky substituents on the nitrogen or the acetyl group can exhibit slower reaction rates due to steric hindrance. benchchem.com

Table 1: Examples of Nucleophilic Substitution Reactions with Bromoacetamides

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Thiols (e.g., Cysteine) | Thioether | Biological pH, aqueous solution | benchchem.com |

| Amines (e.g., Lysine) | Secondary Amine | Basic conditions | benchchem.com |

| Azide Ion (N₃⁻) | Azido-acetamide | Polar aprotic solvent | benchchem.com |

| Thiocyanate Ion (SCN⁻) | Thiocyanato-acetamide | Polar aprotic solvent | benchchem.com |

Cyclization Reactions Initiated by Bromine (e.g., α-Addition, ipso-Cyclization)

While specific examples for this compound are not extensively detailed in the provided search results, the reactivity of similar N-alkenyl and N-aryl bromoacetamides suggests the potential for intramolecular cyclization reactions. These reactions are typically initiated by the electrophilic character of the bromine or by the generation of a radical at the α-carbon.

For instance, the reaction of N-acetyl-2-(cyclohex-1-enyl)aniline with bromine or N-bromosuccinimide leads to intramolecular cyclization. researchgate.net This suggests that under appropriate conditions, the bromoacetamide moiety in this compound could participate in similar intramolecular transformations, potentially involving the alkyne group.

Radical Reactions Involving C-Br Bond Cleavage

The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by light (photolysis) or by radical initiators like AIBN (azobisisobutyronitrile). libretexts.orgnih.gov

Key Research Findings:

Dehalogenation: In the presence of a radical initiator and a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the C-Br bond can be cleaved to form a carbon radical, which then abstracts a hydrogen atom to yield the dehalogenated product, N-(prop-2-yn-1-yl)acetamide. libretexts.org

Carbon-Carbon Bond Formation: The carbon radical generated from C-Br bond cleavage can participate in intermolecular or intramolecular additions to unsaturated systems like alkenes and alkynes, forming new carbon-carbon bonds. libretexts.org

Influence of Light: Visible light can promote the homolytic cleavage of bromine-containing compounds to generate bromine radicals. nih.gov These radicals can then initiate a chain reaction by abstracting a hydrogen atom from the α-carbon of the bromoacetamide, leading to the formation of a carbon radical.

Transformations under Thermal, Acidic, and Basic Conditions

The stability and reactivity of this compound are influenced by temperature and pH.

Thermal Conditions: Bromoacetamides are generally sensitive to heat. benchchem.com Thermal decomposition can lead to the formation of bromine and other degradation products.

Acidic Conditions: Under acidic conditions, the amide group can undergo hydrolysis to yield propargylamine and bromoacetic acid. benchchem.com The rate of this hydrolysis is typically accelerated by heating.

Basic Conditions: In the presence of a base, such as aqueous potassium hydroxide, nucleophilic substitution of the bromide by a hydroxide ion can occur, leading to the formation of 2-hydroxy-N-(prop-2-yn-1-yl)acetamide. youtube.com Stronger basic conditions can also promote hydrolysis of the amide bond. benchchem.com

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

The terminal alkyne functionality makes this compound an ideal substrate for CuAAC, a cornerstone of "click chemistry". wikipedia.orgacs.org This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov

Key Research Findings:

Mechanism: The reaction is catalyzed by a copper(I) species, which coordinates to the terminal alkyne to form a copper acetylide. wikipedia.orgacs.org This complex then reacts with an organic azide in a stepwise manner to form the triazole ring. wikipedia.orgnih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers. wikipedia.org

Catalyst Systems: While simple copper(I) salts like cuprous bromide can be used, the reaction often works better with in situ generation of Cu(I) from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). wikipedia.org Various copper complexes with ligands have also been developed to enhance catalytic activity. nih.gov

Applications: The CuAAC reaction with this compound allows for its conjugation to molecules containing an azide group. nih.gov This is a powerful tool in drug discovery, bioconjugation, and materials science. nih.govrsc.org The resulting triazole ring is chemically stable and can act as a linker. nih.gov

Table 2: Typical Components of a CuAAC Reaction

| Component | Role | Example | Reference |

| Alkyne | Substrate | This compound | wikipedia.org |

| Azide | Substrate | Benzyl azide | nih.gov |

| Copper(I) Catalyst | Activates the alkyne | In situ from CuSO₄/Sodium Ascorbate | wikipedia.org |

| Solvent | Reaction Medium | Water, t-butanol, or mixtures | wikipedia.org |

Dual Reactivity and Cascade Reactions Leveraging Both Functionalities

The presence of two distinct reactive sites in this compound allows for the design of cascade or tandem reactions, where both the bromoacetamide and the propargyl functionalities are utilized in a sequential or concerted manner to rapidly build molecular complexity.

The dual functionality of molecules containing both a propargyl group and another reactive handle, such as a halide, enables powerful tandem reactions. For instance, propargyl amides can be incorporated into enyne structures that serve as substrates for sequential transition-metal-catalyzed annulations. acs.org A one-pot protocol featuring sequential addition of ruthenium and palladium catalysts for an enyne ring-closing metathesis (RCM)/Heck annulation sequence has been developed, maximizing synthetic efficiency. figshare.com

In a related context, palladium-catalyzed cyclization reactions of 2,3-allenyl amines with propargylic carbonates lead to the formation of 5-(1,3,4-alkatrien-2-yl)oxazolidin-2-ones. acs.org This reaction is highly atom-economical as the CO2 generated in situ from the propargylic carbonate is incorporated into the oxazolidin-2-one ring. acs.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. The bifunctional nature of this compound makes it an ideal candidate for inclusion in MCRs.

A notable example is the palladium/copper-catalyzed three-component reaction of propargylic amides, halohydrocarbons, and carbon dioxide to produce functionalized oxazolidine-2,4-diones. rsc.org This reaction simultaneously forms three new chemical bonds, demonstrating the power of MCRs in rapidly constructing complex heterocyclic systems. rsc.org

The Mannich reaction itself is a classic example of a three-component reaction. wikipedia.org While the direct involvement of this compound in a single MCR utilizing both its functionalities has not been explicitly detailed in the provided context, its constituent parts are key players in various MCRs. For example, the propargyl group is a common component in A³ coupling reactions, a type of MCR. nih.gov

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Mechanistic investigations into palladium(II)-mediated reactions of propargylic substrates in aqueous environments have revealed complex kinetic profiles. acs.org The conversion of the propargylic substrate can proceed through a biphasic process. The initial, faster phase involves an anti-Markovnikov hydration of the propargyl moiety by Pd(II), followed by C-O bond cleavage via a β-O elimination. This phase is short-lived due to product inhibition. A second, slower phase involves hydrolysis of the substrate, promoted by Pd(0) species that are formed during the first phase. acs.org

In the context of palladium-catalyzed MCRs of propargylic amides, the proposed mechanism begins with the oxidative addition of a halohydrocarbon (RX) to a Pd(0) catalyst. rsc.org This is followed by the carboxylation of the amide and a trans-oxopalladation of the alkyne by the RPdX species. The catalytic cycle is completed by reductive elimination, which furnishes the product and regenerates the Pd(0) catalyst. rsc.org

For sequential Ru/Pd-catalyzed annulations of enynes derived from propargyl amides, the proposed mechanism for the palladium-catalyzed cyclization involves the initial oxidative addition of the Pd(0) catalyst to the substrate. acs.org This is followed by a kinetically favored 5-exo cyclization. The subsequent reaction pathway is then determined by the structural features of the substrate. acs.org

Kinetic studies of rhodium-catalyzed asymmetric hydroalkynylation of enamides to produce chiral propargyl amides have indicated that the migratory insertion of the enamide into the rhodium hydride is the turnover-limiting step. nih.gov Computational studies have been employed to elucidate the origins of the observed regio- and enantioselectivities in this transformation. nih.gov

Elucidation of Reaction Pathways (e.g., Radical vs. Ionic Mechanisms)

Detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from the well-established chemistry of similar N-haloamides and propargyl systems. The reaction pathways of this compound are likely to involve either ionic or radical intermediates, depending on the reaction conditions and the nature of the other reactants.

In the presence of nucleophiles, the bromoacetamide functionality is expected to react primarily through an ionic, SN2 (bimolecular nucleophilic substitution) mechanism. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This facilitates the attack by a wide range of nucleophiles, leading to the displacement of the bromide ion.

Conversely, under conditions that favor homolytic bond cleavage, such as the presence of radical initiators (e.g., AIBN - azobisisobutyronitrile) or exposure to UV light, reactions may proceed via a radical mechanism . The relatively weak carbon-bromine bond can break to form a bromine radical and an acetamide-centered radical.

Drawing a parallel with the reactivity of N-bromoacetamide (NBA) in the presence of olefins, a two-stage mechanism has been proposed that involves both radical and ionic steps. researchgate.net This process is thought to begin with a free-radical reaction of NBA with itself, leading to the formation of N,N-dibromoacetamide (NDBA). This is then followed by an ionic addition of NDBA to the double bond. researchgate.net While this compound has a different substitution pattern, this dual radical-ionic pathway for a related N-bromoamide suggests that its reaction mechanisms could be similarly complex and highly dependent on the specific reaction environment.

The propargyl group, with its terminal alkyne, can also participate in various reactions, including nucleophilic additions and metal-catalyzed coupling reactions, which typically proceed through ionic pathways. benchchem.com

Role of Catalysts and Reagents in Promoting Specific Reactivity and Selectivity

The reactivity and selectivity of this compound can be significantly influenced by the choice of catalysts and reagents. The bromoacetamide moiety acts as an electrophile, enabling the alkylation of nucleophiles like thiols or amines. benchchem.com The propargyl group, on the other hand, allows for participation in reactions such as "click chemistry" and other metal-catalyzed transformations.

In the context of propargylation reactions, various catalysts have been shown to be effective in promoting specific outcomes with related propargyl compounds. While direct studies on this compound are limited, the following table summarizes catalysts and reagents used in reactions involving the propargyl group of analogous compounds, which could potentially be applied to control the reactivity and selectivity of the target molecule.

Table 1: Catalysts and Reagents in Propargylation Reactions

| Catalyst/Reagent | Reaction Type | Role and Effect on Selectivity |

|---|---|---|

| Copper (Cu) Catalysts | Azide-Alkyne Cycloaddition (Click Chemistry) | Catalyzes the [3+2] cycloaddition between the terminal alkyne of the propargyl group and an azide to form a triazole ring. This reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. |

| Silver (Ag) Catalysts | Enantioselective Propargylation | Used in the enantioselective propargylation of imines, leading to the formation of chiral homopropargylic sulfonamides with high enantiomeric ratios. |

| Zinc (Zn) Catalysts | Barbier-type Propargylation | Mediates the Barbier-type propargylation of aldehydes, a key step in the synthesis of various natural products. |

| Scandium Triflate (Sc(OTf)₃) | Synthesis of N-propargylamines | Acts as a Lewis acid catalyst in the reaction of secondary propargyl alcohols with amines to form N-propargylamines. |

| Rhodium (Rh) Catalysts | Enantioselective Cyclopropanation | Chiral rhodium catalysts can promote the enantioselective cyclopropanation of α-fluoroacrylates, yielding cyclopropyl junctions with excellent enantio- and diastereoselectivities. mdpi.com |

| BINOL-derived Phosphoric Acids | Asymmetric Friedel-Crafts Reaction | These chiral Brønsted acids are effective catalysts for the asymmetric Friedel-Crafts reaction of N-sulfimines with 2-methoxyfuran. mdpi.com |

The synthesis of this compound itself involves the reaction of propargylamine with bromoacetyl bromide, typically in the presence of a base like potassium carbonate in a solvent such as dichloromethane (DCM). benchchem.com This reaction proceeds via a nucleophilic substitution mechanism. benchchem.com

Stereochemical Investigations of Reaction Outcomes

Currently, there is a notable lack of specific research in the accessible scientific literature concerning the stereochemical outcomes of reactions involving this compound. While the principles of stereoselective synthesis are well-established, their direct application to this particular compound has not been extensively reported.

In theory, the prochiral nature of the methylene group adjacent to the bromine atom presents an opportunity for asymmetric synthesis. The introduction of a chiral catalyst or a chiral auxiliary could potentially control the stereochemistry of nucleophilic substitution at this position, leading to the formation of enantiomerically enriched products.

For instance, the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, is a common strategy in asymmetric synthesis. benchchem.com In the case of this compound, a chiral amine could theoretically be used to form a chiral amide, which might then direct the stereoselective reaction at the α-carbon. However, no such studies have been found in the reviewed literature for this specific compound.

Similarly, diastereoselective reactions could be envisaged if the compound were to react with a chiral substrate. The inherent chirality of the reactant would influence the stereochemical course of the reaction, potentially leading to the preferential formation of one diastereomer over another.

A study on the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives through a bimolecular nucleophilic substitution (SN2) reaction highlights the potential for creating stereogenic centers from related starting materials. nih.gov This suggests that with the appropriate chiral reagents or catalysts, stereocontrolled reactions involving this compound are feasible, though this remains an area for future investigation.

Applications of 2 Bromo N Prop 2 Yn 1 Yl Acetamide As a Versatile Building Block

Construction of Nitrogen-Containing Heterocycles

The dual functionality of 2-bromo-N-(prop-2-yn-1-yl)acetamide makes it an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The propargyl group enables the initial formation of a ring structure, which can be further elaborated or modified using the reactive bromoacetamide handle.

The most prominent application of the propargyl group in this compound is its participation in the Huisgen 1,3-dipolar cycloaddition reaction, particularly the copper(I)-catalyzed variant known as CuAAC or "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by coupling the terminal alkyne with an organic azide. pharmainfo.in The reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a favored method in drug discovery and materials science. pharmainfo.in

The general scheme involves the reaction of this compound with a selected organic azide (R-N₃) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) source like copper(II) sulfate and a reducing agent such as sodium ascorbate. The resulting product is a 1,2,3-triazole ring bearing the bromoacetamide moiety, which remains available for subsequent transformations.

| Alkyne Component | Azide Component (R-N₃) | Catalyst System | Solvent | Product (1,4-disubstituted 1,2,3-triazole) |

| This compound | Benzyl azide | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-bromoacetamide |

| This compound | Azidoacetamide | Copper(I) Iodide | DMF | N-((1-(2-amino-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-bromoacetamide |

| This compound | Phenyl azide | Copper(I) acetate | Dichloromethane | 2-bromo-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)acetamide |

This table presents representative examples of CuAAC reactions.

The bromoacetamide functionality of this compound and its derivatives can be exploited for the synthesis of lactams (cyclic amides). Although direct intramolecular cyclization of the parent compound is not straightforward, related N-propargyl amides can undergo cyclization to form various lactam structures. These reactions showcase the potential of this class of compounds in heterocyclic synthesis.

For instance, a synthetic methodology has been developed for preparing α,β-unsaturated-β-aryl-γ-lactams from N-propargyl benzamides. nih.gov This process involves the generation of vinyl radicals through the addition of a tributyltin radical to the alkyne moiety, followed by a cascade of ipso-cyclization, fragmentation, and further cyclization to yield the γ-lactam ring. nih.gov This radical-based approach highlights a pathway for transforming the N-propargyl amide core into a lactam structure. A review of the literature also indicates that N-propargyl amines and amides are versatile precursors for various nitrogen-containing heterocycles, including β-lactams, through different cyclization strategies. qu.edu.qa These examples suggest that with appropriate modification and reaction conditions, derivatives of this compound could serve as precursors for the synthesis of functionalized lactam rings.

The synthesis of fused heterocyclic systems often involves multi-step sequences where an initial heterocyclic ring is constructed and then a second ring is annulated onto it. airo.co.in this compound is an excellent substrate for such strategies. A common approach involves first using the alkyne group to form a primary heterocycle, such as a 1,2,3-triazole via click chemistry. The resulting product, a triazole bearing a reactive bromoacetamide side chain, can then undergo a second, intramolecular cyclization to form a fused bicyclic system.

For example, if the azide used in the initial click reaction contains a nucleophilic group (e.g., a hydroxyl or amino group), this group can subsequently displace the bromine atom in the bromoacetamide side chain to form a new ring fused to the triazole. This strategy has been successfully employed to create a variety of triazole-annulated poly-heterocycles. mdpi.com The intramolecular nature of this second cyclization is often entropically favored, leading to efficient formation of complex fused structures such as triazolobenzodiazepines or other medicinally relevant scaffolds.

Scaffold Diversification through Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful strategy for generating libraries of related compounds from a common intermediate. The structure of this compound is ideally suited for PSM. After an initial reaction utilizing one of the functional groups, the remaining group can be used to introduce diversity.

A typical workflow involves first reacting the alkyne moiety via CuAAC to produce a 1,2,3-triazole core. The bromine atom on the resulting scaffold serves as an excellent leaving group for nucleophilic substitution (Sₙ2) reactions. By treating the bromoacetamide-substituted triazole with a variety of nucleophiles, a diverse range of functionalities can be introduced. For example, reaction with amines yields aminoacetamide derivatives, while reaction with thiols produces thioethers. irejournals.com This approach allows for the rapid generation of a library of analogues from a single, common triazole precursor, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Furthermore, advanced cross-coupling reactions, such as the Suzuki coupling, can be employed on bromo-substituted triazoles to form new carbon-carbon bonds, further expanding the possibilities for scaffold diversification. nih.govorganic-chemistry.org

Development of Complex Molecular Architectures for Chemical Probes

The unique combination of a clickable alkyne and a reactive electrophile makes this compound a valuable tool in chemical biology, particularly for the design of activity-based probes (ABPs). ABPs are small molecules designed to covalently bind to the active site of a specific enzyme or class of enzymes, allowing for their detection and functional study within complex biological systems. nih.gov

In this context, the bromoacetamide group functions as the "warhead," a reactive group that forms a covalent bond with nucleophilic amino acid residues, most notably cysteine, often found in the active sites of enzymes like proteases and deubiquitinases. mdpi.com The alkyne serves as a bioorthogonal handle. After the probe has labeled its target protein in situ, a reporter tag containing a complementary azide group (such as a fluorophore for imaging or biotin for enrichment and mass spectrometry) can be attached via a click reaction. nih.govnih.govthermofisher.com This "tag-free" approach is advantageous because the small size of the initial probe minimizes steric hindrance, allowing it to access enzyme active sites more effectively within a cellular environment. nih.gov Thus, this compound represents a precursor for a powerful class of chemical probes used to profile enzyme activity and identify new drug targets. researchgate.net

Spectroscopic and Structural Characterization in Advanced Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR analyses are essential for mapping the carbon-hydrogen framework of 2-bromo-N-(prop-2-yn-1-yl)acetamide.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the acetylenic proton (-C≡CH), the methylene (B1212753) protons adjacent to the nitrogen (-NH-CH₂-), and the methylene protons of the bromoacetyl group (-CO-CH₂-Br). The integration of these signals would correspond to the number of protons in each unique chemical environment. Furthermore, spin-spin coupling patterns, predictable by the n+1 rule, would provide information about the connectivity of adjacent protons. For instance, the propargyl methylene protons would likely appear as a doublet due to coupling with the acetylenic proton.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Signals corresponding to the two acetylenic carbons, the two methylene carbons, and the carbonyl carbon would be expected at characteristic chemical shifts. The electronegativity of the bromine atom and the nitrogen atom would significantly influence the chemical shifts of the adjacent carbon atoms, causing them to appear at lower fields.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C≡CH | 2.0 - 3.0 | Triplet |

| -NH-CH₂ -C≡CH | 3.8 - 4.5 | Doublet |

| -CO-CH₂ -Br | 3.7 - 4.2 | Singlet |

| -NH - | 7.5 - 8.5 | Broad Singlet |

Note: These are estimated values based on general principles of NMR spectroscopy and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C O-CH₂-Br | 165 - 175 |

| -C ≡CH | 70 - 80 |

| -C≡C H | 70 - 80 |

| -NH-C H₂-C≡CH | 25 - 35 |

| -CO-C H₂-Br | 20 - 30 |

Note: These are estimated values based on general principles of NMR spectroscopy and may not reflect experimental values.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₅H₆BrNO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, appearing as two peaks of almost equal intensity separated by two mass units (m/z).

While experimental mass spectra for this specific compound are not widely published, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. These theoretical values are instrumental in identifying the molecular ion in an experimental spectrum.

Table 3: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.97057 |

| [M+Na]⁺ | 197.95251 |

| [M-H]⁻ | 173.95601 |

| [M+NH₄]⁺ | 192.99711 |

| [M+K]⁺ | 213.92645 |

Data sourced from computational predictions.

A detailed fragmentation analysis would involve the study of the daughter ions produced upon ionization. Common fragmentation pathways for this molecule would likely include the loss of a bromine radical (•Br), cleavage of the amide bond, and fragmentation of the propargyl group. The identification of these fragments would provide further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The terminal alkyne group would give rise to a sharp C≡C stretch, typically in a region of the spectrum with few other absorptions, and a strong C-H stretch for the acetylenic proton. The C-Br stretch would be expected in the fingerprint region at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. The C≡C triple bond of the alkyne and the C-Br bond would be expected to produce strong signals in the Raman spectrum. The study of alkyne-containing molecules by Raman spectroscopy has shown that the C≡C stretching frequency is sensitive to the local environment, making it a useful probe.

Although specific IR and Raman spectra for this compound are not available, the expected vibrational modes can be tabulated based on known data for similar functional groups.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C-H (Alkyne) | Stretch | 3250 - 3350 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1570 |

| C≡C (Alkyne) | Stretch | 2100 - 2140 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This data would reveal the molecule's conformation in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The presence of a secondary amide group suggests the potential for intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, which could lead to the formation of extended chains or sheets in the crystal lattice.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, studies on similar compounds, such as 2-bromo-N-(4-bromophenyl)acetamide, have revealed detailed information about their solid-state conformations and hydrogen bonding networks researchgate.netnih.gov. Such studies provide a framework for what might be expected from a crystallographic analysis of the title compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-bromo-N-(prop-2-yn-1-yl)acetamide. Such calculations can determine the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's reactivity.

Theoretical studies on similar acetamide (B32628) derivatives have utilized DFT methods, such as B3LYP with a 6-31G(d) basis set, to analyze their electronic characteristics. nih.gov For this compound, these calculations would typically reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Reactivity descriptors, such as electronegativity (χ), global hardness (η), and Fukui functions, can be derived from these calculations. nih.gov These descriptors help in predicting the sites of electrophilic and nucleophilic attack. For instance, the bromine atom, due to its electronegativity, and the alkyne group are expected to be key sites for chemical reactions. smolecule.com The nitrogen and oxygen atoms of the amide group also play a significant role in the molecule's electronic properties and potential for hydrogen bonding. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the chemical reactivity and stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential reaction pathways of this compound. By simulating the interactions between reactants and identifying transition states and intermediates, researchers can gain a detailed understanding of reaction mechanisms. For example, in reactions involving similar bromoacetamide compounds, computational studies have helped to propose and validate mechanisms, such as those in palladium-catalyzed cyclizations. acs.org

For this compound, computational modeling could be used to investigate its participation in nucleophilic substitution reactions, where the bromine atom is displaced, or in reactions involving the terminal alkyne, such as click chemistry. smolecule.com These models can also shed light on the role of catalysts and solvents in influencing reaction outcomes. Studies on related N-diacetamides have shown how different substituents can favor different decomposition mechanisms, a finding that is only accessible through detailed computational analysis. mdpi.com

Transition State Analysis and Kinetic Studies (Computational)

A crucial aspect of understanding reaction mechanisms is the characterization of transition states. Computational methods allow for the location and analysis of these high-energy structures that connect reactants to products. By calculating the energy of the transition state, the activation energy (Ea) for a reaction can be determined, which is fundamental to predicting reaction rates.

For instance, in a hypothetical nucleophilic substitution reaction of this compound with a nucleophile, computational analysis could identify the transition state geometry and its associated vibrational frequencies. The presence of a single imaginary frequency confirms a true transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Kinetic parameters, such as the rate constant, can then be estimated using transition state theory. Computational studies on the pyrolysis of N-diacetamides have successfully used this approach to compare different reaction pathways and determine the most likely mechanism. mdpi.com

Table 2: Illustrative Computational Kinetic Data for a Hypothetical Reaction of this compound

| Reaction Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | 28 kcal/mol | The change in Gibbs free energy to reach the transition state. |

Conformation Analysis and Energetic Landscapes (Computational)

The three-dimensional structure, or conformation, of this compound is critical to its function and reactivity. The molecule can exist in various conformations due to the rotation around its single bonds. Computational conformational analysis involves systematically exploring these different spatial arrangements to find the most stable (lowest energy) conformers.

By creating a potential energy surface, which maps the energy of the molecule as a function of its geometric parameters (e.g., dihedral angles), researchers can identify all the stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, such as an enzyme. X-ray crystallography studies of related bromo-N-phenylacetamides have provided experimental data on their solid-state conformations, revealing, for example, the orientation of the N-H bond relative to other parts of the molecule. researchgate.netresearchgate.net Computational analysis complements this by providing information about the molecule's conformational preferences in the gas phase or in solution.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-diacetamides |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current syntheses of 2-bromo-N-(prop-2-yn-1-yl)acetamide typically involve the reaction of propargylamine (B41283) with bromoacetyl bromide in the presence of a base. While effective, these methods often utilize hazardous reagents and chlorinated solvents. Future efforts are directed towards developing greener and more efficient synthetic protocols.

Key areas of development include:

Aqueous-Phase Synthesis: Exploring water as a solvent would significantly improve the environmental footprint of the synthesis. Initial studies on related compounds using bromoacetic anhydride (B1165640) in water have shown promise, though yields may be lower due to competing hydrolysis.

Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and efficiency in biphasic systems, potentially allowing for milder reaction conditions and easier product separation. This approach has been successfully applied to analogous N-propargyl acetamides and could be adapted for this compound.

Alternative Brominating Agents: Replacing highly corrosive and hazardous bromoacetyl halides with safer alternatives like N-bromosuccinimide (NBS) is an active area of research for the synthesis of α-haloamides. smolecule.com

Electrochemical Methods: Electrochemical approaches offer a sustainable alternative for modifying brominated acetamides. Electro-reductive debromination has been demonstrated for related compounds and could potentially be adapted for selective transformations of this compound. smolecule.com

| Method | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Aqueous-Phase Synthesis | Utilizes water as the primary solvent. | Environmentally friendly, reduced use of hazardous organic solvents. | Potential for lower yields due to hydrolysis of reagents. |

| Phase-Transfer Catalysis (PTC) | Employs a catalyst to facilitate reactions between immiscible phases. | Enhanced reaction rates, milder conditions, simplified workup. | Catalyst selection and optimization for specific substrates. |

| Alternative Brominating Agents | Uses reagents like N-bromosuccinimide (NBS). | Improved safety profile compared to bromoacetyl halides. smolecule.com | Reaction conditions need to be optimized for high selectivity. |

| Electrochemical Synthesis | Utilizes electrical current to drive the chemical reaction. | Sustainable, avoids harsh chemical reagents. smolecule.com | Requires specialized equipment and optimization of electrochemical parameters. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the bromoacetamide and propargyl moieties in this compound can be harnessed and controlled through various catalytic systems. Future research will likely focus on developing novel catalysts to enhance the reactivity and selectivity of this compound in a range of chemical transformations.

Transition-metal catalysis, particularly with palladium, has shown significant potential. smolecule.com For instance, palladium-catalyzed reductive coupling between α-bromo carboxamides and terminal alkynes has been reported, suggesting the possibility of developing similar strategies for this compound to create β,γ-alkenyl carboxamides. smolecule.com Furthermore, photoinduced palladium-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides has been achieved, opening avenues for the asymmetric synthesis of chiral γ-lactams. acs.orgacs.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms presents a significant opportunity for high-throughput synthesis and screening. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for rapid optimization of reaction conditions.

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses, enabling the rapid generation of a library of compounds based on the this compound scaffold. This would be particularly valuable for drug discovery and materials science applications where a large number of derivatives need to be synthesized and evaluated.

Advanced Materials Science Applications (e.g., Polymer Synthesis via Click Chemistry)

The propargyl group of this compound makes it an ideal candidate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iipseries.orgmdpi.com This highly efficient and specific reaction has found widespread use in materials science for the synthesis of novel polymers and functional materials. umich.edu

Future research will likely explore the use of this compound as a monomer or cross-linking agent in the synthesis of advanced polymers. The bromoacetamide functionality can be used for post-polymerization modification, allowing for the introduction of other functional groups or for grafting onto surfaces. This dual functionality opens up possibilities for creating materials with tailored properties for applications in areas such as drug delivery, coatings, and electronics. smolecule.comresearchgate.net

| Application Area | Role of this compound | Potential Outcome |

|---|---|---|

| Polymer Synthesis | Monomer or cross-linking agent in click polymerization. researchgate.net | Creation of novel polymers with tailored properties. |

| Surface Modification | Grafting onto surfaces via the bromoacetamide or alkyne group. | Functionalized surfaces for biomedical or electronic applications. |

| Bioconjugation | Linker molecule to attach biomolecules to materials. | Development of biosensors or targeted drug delivery systems. |

| Self-Healing Materials | Incorporation into polymer networks that can be repaired via click chemistry. umich.edu | Materials with extended lifetimes and improved durability. |

Role in Supramolecular Chemistry and Self-Assembly

The ability of the amide group to participate in hydrogen bonding, combined with the potential for metal coordination through the alkyne and bromo functionalities, makes this compound an interesting building block for supramolecular chemistry and self-assembly.

Future research could investigate how this molecule self-assembles in solution and in the solid state, and how these assemblies can be controlled by external stimuli such as pH, temperature, or the presence of metal ions. The formation of well-defined supramolecular structures could lead to the development of new functional materials, such as gels, liquid crystals, or porous frameworks, with applications in areas like sensing, catalysis, and separation.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-bromo-N-(prop-2-yn-1-yl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between propargylamine and 2-bromoacetyl bromide. Key parameters include:

- pH control : Maintain pH 9–10 using aqueous Na₂CO₃ to deprotonate the amine and facilitate reaction with the electrophilic bromoacetyl bromide .

- Solvent : Reactions are often conducted in distilled water or ethanol, with agitation for 1–2 hours to ensure completion .

- Workup : Precipitation occurs rapidly; the product is filtered, washed with cold water, and dried under vacuum. Yields can vary (5–70%) depending on substituents and purification methods .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC-UV or HPLC-MS to assess purity and retention time .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., propargyl CH₂ protons at δ ~4.0 ppm, acetamide carbonyl at δ ~165–170 ppm) and HRMS for exact mass verification .

- Elemental analysis : Validate C, H, N, and Br content to rule out impurities .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromoacetamide moiety .

- Moisture control : Use desiccants to avoid hydrolysis, which can generate bromoacetic acid and propargylamine byproducts .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic reactivity of this compound?

- Methodological Answer :

- Nucleophilic substitution : The bromine atom acts as a leaving group, enabling reactions with thiols, amines, or alcohols. Kinetic studies suggest an SN2 mechanism in polar aprotic solvents .

- Alkyne participation : The propargyl group may undergo Huisgen cycloaddition (click chemistry) with azides, but competing bromoacetamide reactivity requires careful temperature control (≤40°C) .

Q. How can researchers identify and quantify byproducts in reactions involving this compound?

- Methodological Answer :

- Analytical techniques : Use LC-MS/MS to detect bromoacetic acid (m/z 137/139) or dimerization products (e.g., disulfides from thiol coupling) .

- TLC monitoring : Employ ethyl acetate/hexane (1:9) as a mobile phase to track reaction progress and isolate intermediates .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting groups : Temporarily block the propargyl amine with Boc or Fmoc groups to direct bromoacetamide reactivity toward desired nucleophiles .

- Solvent optimization : Use DMF or DMSO to stabilize transition states in SN2 reactions, reducing side reactions with the alkyne .

Q. How does structural modification of the propargyl group impact biological activity?

- Methodological Answer :

- SAR studies : Replace the propargyl group with aryl or alkyl substituents and evaluate cytotoxicity (e.g., via MTT assays). Derivatives with bulkier groups often show enhanced enzyme inhibition (e.g., HDACs) .

- Click chemistry applications : Conjugate azide-functionalized biomolecules (e.g., peptides) to the alkyne for targeted drug delivery studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.